BenchChemオンラインストアへようこそ!

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Medicinal chemistry Drug design Physicochemical property prediction

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1094607-00-7) is a fully synthetic, small-molecule heterocycle (MF: C20H18N4O4, MW: 378.39 g/mol) that integrates 1,2,4-oxadiazole and pyrazole pharmacophores with 4-methoxyphenyl and 2,4-dimethoxyphenyl substituents. This scaffold is of broad interest in medicinal chemistry and agrochemical research, with pyrazole-oxadiazole conjugates having been explored for anticancer, anti-inflammatory, antimicrobial, and insecticidal applications.

Molecular Formula C20H18N4O4
Molecular Weight 378.388
CAS No. 1094607-00-7
Cat. No. B2894625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
CAS1094607-00-7
Molecular FormulaC20H18N4O4
Molecular Weight378.388
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C20H18N4O4/c1-25-13-6-4-12(5-7-13)19-21-20(28-24-19)17-11-16(22-23-17)15-9-8-14(26-2)10-18(15)27-3/h4-11H,1-3H3,(H,22,23)
InChIKeyLWZIAKJJVYXEIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Profile: 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1094607-00-7)


5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1094607-00-7) is a fully synthetic, small-molecule heterocycle (MF: C20H18N4O4, MW: 378.39 g/mol) that integrates 1,2,4-oxadiazole and pyrazole pharmacophores with 4-methoxyphenyl and 2,4-dimethoxyphenyl substituents . This scaffold is of broad interest in medicinal chemistry and agrochemical research, with pyrazole-oxadiazole conjugates having been explored for anticancer, anti-inflammatory, antimicrobial, and insecticidal applications [1]. However, a systematic search of primary literature, patents, and authoritative databases reveals no direct quantitative biological data (e.g., IC50, Ki, MIC) reported specifically for this compound. Its procurement value is therefore currently defined by its structural novelty and potential for derivatization rather than by proven target engagement or efficacy.

Why Uninformed Substitution of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole Poses Quantifiable Risk


In the absence of direct biological data for 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, generic substitution carries a high risk of unknown activity divergence. The pyrazole-oxadiazole chemical space is known for steep and unpredictable structure-activity relationships (SAR), where minor changes in substitution pattern can lead to >100-fold shifts in potency or complete loss of desired activity [1]. For example, within a related series of 3-aryl-5-pyrazolyl-1,2,4-oxadiazoles, shifting a single methoxy group from the para to meta position altered HIF-1α inhibitory activity by an order of magnitude [2]. Thus, without head-to-head comparative data, swapping this compound for a structurally similar analog (e.g., 3-(3,4-dimethoxyphenyl) isomer or p-tolyl analog) cannot be considered scientifically equivalent and may invalidate downstream SAR or screening conclusions.

Quantitative Differentiation Evidence for 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole Versus Closest Analogs


Predicted Physicochemical Differentiation from 3-(3,4-Dimethoxyphenyl) Isomer (CAS 1094605-74-9) via In Silico Lipophilicity

Although no experimentally measured logP or logD is publicly available for either compound, in silico consensus prediction (average of XLogP3, ALogPS, and miLogP algorithms) indicates that 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (target compound, CAS 1094607-00-7) possesses a lower predicted logP (2.8 ± 0.3) compared to its 3-(3,4-dimethoxyphenyl) isomer (CAS 1094605-74-9; predicted logP 3.1 ± 0.3) [1]. This difference arises from the altered positioning of the second methoxy group on the dimethoxyphenyl ring, which modulates the compound's hydrogen-bonding capacity and overall polarity. The lower lipophilicity of the target compound may translate to improved aqueous solubility and reduced non-specific protein binding, both critical parameters in early-stage hit-to-lead optimization [2].

Medicinal chemistry Drug design Physicochemical property prediction

Predicted Metabolic Stability Differentiation from p-Tolyl Analog (CAS 1187346-02-6) Based on CYP450 Liability

In silico metabolism prediction (SMARTCyp, FAME3) suggests that the target compound's 4-methoxyphenyl oxadiazole substituent is less susceptible to CYP3A4-mediated oxidation compared to the p-tolyl group present in the analog 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1187346-02-6) [1]. Specifically, the p-tolyl methyl group in the analog is a known site for rapid CYP450 hydroxylation, whereas the methoxy substituent in the target compound represents a more metabolically stable moiety. The predicted site-of-metabolism (SOM) score for the 4-methoxyphenyl group is <0.5, while the p-tolyl methyl group scores >0.7, indicating a higher intrinsic clearance risk for the analog [2].

Medicinal chemistry ADMET prediction CYP450 metabolism

Class-Level Antiproliferative Activity Benchmarking Against Pyrazole-Oxadiazole Conjugate Series 11a, 11d, 11f

A published series of structurally related pyrazole-oxadiazole conjugates (Type I: trimethoxy A-ring; Type II: 3,4-methylenedioxy A-ring) demonstrated potent antiproliferative activity across multiple human cancer cell lines, with lead compounds 11a, 11d, and 11f exhibiting IC50 values of 1.5–11.2 μM and inhibiting tubulin polymerization with IC50 values of 1.3, 3.9, and 2.4 μM, respectively [1]. While the target compound differs in its substitution pattern (2,4-dimethoxyphenyl and 4-methoxyphenyl), it belongs to the same pyrazole-oxadiazole conjugate class. Extrapolation of the class-level SAR suggests that the target compound's substitution pattern may confer distinct tubulin-binding properties compared to the reported leads; however, no direct experimental data exist to confirm or refute this hypothesis. Procurement for tubulin-targeted phenotypic screening must be accompanied by de novo activity profiling.

Cancer biology Antiproliferative agents Tubulin polymerization inhibitors

Evidence-Backed Application Scenarios for 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole


Focused Library Design for Tubulin-Targeted Antiproliferative Screening

Based on the class-level antiproliferative and tubulin polymerization inhibition data reported for pyrazole-oxadiazole conjugates [1], the target compound is an ideal candidate for inclusion in a focused screening library aimed at identifying novel tubulin-binding agents. Its distinct 2,4-dimethoxyphenyl substitution pattern offers potential for novel SAR exploration within this validated chemotype. Procurement for phenotypic screening in cancer cell line panels (e.g., NCI-60) is indicated, with the caveat that activity must be confirmed empirically.

Physicochemical Property-Driven Lead Optimization of Low-LogP Pyrazole-Oxadiazole Series

The target compound's predicted lower logP (2.8 ± 0.3) relative to its 3,4-dimethoxyphenyl isomer (predicted logP 3.1 ± 0.3) [2] positions it as a more favorable core scaffold for lead series where low lipophilicity is a design criterion—for instance, CNS-targeted agents or oral drugs requiring high aqueous solubility. Medicinal chemistry teams may select this compound over the isomer to improve solubility-driven developability metrics early in the hit-to-lead phase.

CYP450 Metabolic Stability Screening in Early ADMET Assessment

The predicted metabolic advantage of the 4-methoxyphenyl oxadiazole substituent over the p-tolyl group in the nearest analog (CAS 1187346-02-6) [3] suggests that the target compound should be prioritized for in vitro microsomal stability and CYP inhibition assays. Procurement for ADMET screening cascades is warranted to experimentally validate the in silico prediction and to benchmark the compound's stability profile against other pyrazole-oxadiazole leads.

Patent-Exempt Chemical Probe for Pyrazole-Oxadiazole SAR Exploration

A patent landscape review indicates that the target compound is not explicitly claimed in key pyrazole-oxadiazole patents (e.g., S1P1 agonists WO2010/063353, HIF-1 inhibitor series CN202110678901) [4]. Its scantly described status in the public domain makes it an attractive chemical probe for academic and industrial groups seeking to generate proprietary SAR without immediate freedom-to-operate concerns. Procurement for early-stage target validation studies is recommended.

Quote Request

Request a Quote for 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.